Ethyl azepane-3-carboxylate hydrochloride
Description
Contextualization of Azepane Ring Systems within Nitrogen Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in organic and medicinal chemistry. ijnrd.orgijpsjournal.combohrium.comnih.gov These cyclic compounds, where at least one carbon atom in a ring is replaced by a nitrogen atom, are ubiquitous in nature and are core components of many pharmaceuticals, agrochemicals, and other functional materials. openmedicinalchemistryjournal.com The size and nature of the heterocyclic ring, along with its substituents, dictate the compound's three-dimensional shape, polarity, and potential for intermolecular interactions, thereby influencing its chemical reactivity and biological activity.
The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. Its flexible, non-planar conformation allows for a greater exploration of chemical space compared to more rigid five- and six-membered rings. This structural feature can be advantageous in the design of molecules that need to bind to complex biological targets.
Historical Overview of Azepane-3-carboxylate Derivatives in Academic Research
The study of azepanes and their derivatives has evolved significantly over the past several decades. While early research into heterocyclic chemistry often focused on aromatic and smaller ring systems, the unique properties of seven-membered rings like azepane have made them an area of increasing interest.
Historically, the synthesis of azepane derivatives often involved ring-expansion reactions of smaller cyclic precursors or the reduction of the corresponding unsaturated azepine or azepinone systems. researchgate.net The development of more sophisticated synthetic methodologies has allowed for greater control over the stereochemistry and functionalization of the azepane ring.
While a detailed historical timeline for azepane-3-carboxylate derivatives specifically is not extensively documented in readily available literature, the general interest in azepane-based compounds as scaffolds for drug discovery has grown steadily. This has led to an increased focus on the synthesis and derivatization of functionalized azepanes, including those with carboxylic acid or ester groups at various positions on the ring. The carboxylate group, in particular, serves as a valuable handle for further chemical transformations, such as amide bond formation, reduction to alcohols, or conversion to other functional groups.
Contemporary Importance of Ethyl Azepane-3-carboxylate Hydrochloride in Chemical Synthesis and Medicinal Chemistry Research
In modern chemical and medicinal research, this compound serves as a crucial building block for the synthesis of more complex and potentially bioactive molecules. researchgate.net Its importance stems from the combination of the azepane scaffold and the reactive ethyl carboxylate group. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for multi-step syntheses.
The azepane moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build ligands for a variety of biological targets. researchgate.netnih.gov Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and central nervous system-acting agents. researchgate.netnih.govnih.gov The incorporation of the azepane ring can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
The ethyl carboxylate group at the 3-position of the azepane ring provides a versatile point for chemical modification. It can be readily converted into an amide, which is a common functional group in many drug molecules, or it can be used to link the azepane ring to other molecular fragments. This versatility allows chemists to systematically modify the structure of a lead compound in search of improved potency, selectivity, and pharmacokinetic properties. While specific research focusing solely on this compound is not abundant, its value is evident in its potential as a starting material for the synthesis of novel azepane-containing compounds with diverse applications.
| Property | Data |
| Compound Name | This compound |
| Synonyms | Hexahydro-1H-azepine-3-carboxylic acid ethyl ester hydrochloride |
| Molecular Formula | C9H18ClNO2 |
| Molecular Weight | 207.70 g/mol |
Detailed Research Findings
While comprehensive research dedicated exclusively to this compound is limited, the broader investigation into azepane derivatives provides significant context for its utility.
Synthesis: The synthesis of the azepane ring system can be achieved through various methods, including the ring expansion of piperidines, the reduction of azepines or caprolactams, or through cycloaddition reactions. researchgate.netslideshare.netyoutube.com The ethyl ester can be introduced through standard esterification of the corresponding carboxylic acid.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl azepane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKFELCUZZLWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427502-19-9 | |
| Record name | 1H-Azepine-3-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Ethyl Azepane 3 Carboxylate Hydrochloride and Analogues
De Novo Synthesis Approaches to the Azepane Core
De novo synthesis, or the construction of the heterocyclic ring from acyclic or smaller cyclic precursors, represents the most fundamental approach to the azepane scaffold. These methods offer flexibility in introducing a wide array of substituents and functionalities onto the azepane core.
Ring expansion reactions provide a powerful pathway to azepanes by leveraging the availability of smaller, more readily synthesized nitrogen heterocycles like pyrrolidines.
One notable method involves a photochemical rearrangement of N-vinylpyrrolidinones to form azepin-4-ones. nih.gov This two-step process begins with the condensation of a pyrrolidinone with an aldehyde, followed by a photochemical [5+2] ring expansion. nih.gov This approach is advantageous as it allows for diverse structural modifications around the azepane framework. nih.gov
Another strategy focuses on the ring expansion of trifluoromethyl-substituted pyrrolidines. researchgate.net This method proceeds through a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. The presence of the trifluoromethyl group directs the regioselectivity of the expansion, and the chirality from the starting material (e.g., L-proline) can be transferred to the resulting C4-substituted α-trifluoromethyl azepanes with high enantiomeric excess. researchgate.net
More recently, a photochemical dearomative ring expansion of nitroarenes has been developed to prepare complex azepanes. researchgate.netmanchester.ac.uk This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, transforming the six-membered benzene (B151609) ring into a seven-membered azepine system. A subsequent hydrogenolysis yields the saturated azepane in just two steps, providing access to analogues of known piperidine-based drugs. researchgate.netmanchester.ac.uk
A synergistic bimetallic catalysis approach has also been reported, involving a formal cross-dimerization between three-membered aza heterocycles (aziridines) and three- or four-membered-ring ketones. nih.gov This scalable method provides a direct route to various N-heterocycles, including 3-benzazepinones, by cleaving the C-C bond of the strained ketone with a Pd(0) species. nih.gov
Table 1: Examples of Ring Expansion Strategies for Azepane Synthesis
| Starting Material | Reagents/Conditions | Product Type | Key Features | Source(s) |
|---|---|---|---|---|
| Pyrrolidinone & Aldehyde | 1. Condensation; 2. Photochemical Rearrangement (THF) | Substituted Azepin-4-one | Facile two-step process; allows for diverse functionalization. | nih.gov |
| Trifluoromethyl Pyrrolidine (B122466) | Nucleophilic attack on bicyclic azetidinium intermediate | 4-Substituted α-Trifluoromethyl Azepane | Regioselective; transfer of chirality. | researchgate.net |
| Nitroarene | 1. Blue Light (photochemistry); 2. Hydrogenolysis | Polysubstituted Azepane | Access to complex azepanes from simple precursors; mild conditions. | researchgate.netmanchester.ac.uk |
Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are a cornerstone of heterocyclic synthesis. For azepanes, [5+2] cycloadditions are particularly relevant. A photochemical formal [5+2] cycloaddition has been developed to convert readily available pyrrolidinones and aldehydes into densely functionalized azepin-4-ones. nih.gov This method is a variation of the photo-Fries-like rearrangement and provides a facile route to the azepane core. nih.gov
The reaction of 1-azirines with cyclopentadienones also leads to the formation of azepine derivatives through a cycloaddition mechanism. acs.org Additionally, simple 1H-azepin-3(2H)-ones can undergo cycloaddition reactions with dienophiles like maleic anhydride (B1165640) to generate more complex, bridged adducts. rsc.org A common method for azepine synthesis involves the insertion of a stabilized singlet nitrene into a benzene ring, proceeding through a concerted cycloaddition pathway. slideshare.net
Transition metal catalysis offers efficient and selective methods for constructing cyclic systems. Copper and palladium catalysts have been particularly effective in azepane synthesis.
A Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with anilines has been shown to produce functionalized azepines. nih.gov Using a cationic copper(I) complex, such as Cu(MeCN)₄PF₆, the reaction proceeds smoothly to yield unusual azepine derivatives like trifluoromethylated azepine-2-carboxylates. nih.gov The slow kinetics typically associated with the formation of seven-membered rings are overcome in this system. nih.gov
Table 2: Cu(I)-Catalyzed Synthesis of Azepine Derivative 3a
| Allenyne | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|
Palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization is another powerful tool. nih.gov This oxidative amination of vinyl cyclopropanecarboxamides forges a new C-N bond to create conformationally restricted 3-azabicyclo[3.1.0]hexane systems, which contain a fused azepane-like structure. The reaction uses oxygen as the terminal oxidant and tolerates a range of functional groups under mild conditions. nih.gov
Rhodium(II) carboxylates are renowned catalysts for reactions involving carbene and nitrene transfer. nih.gov While often used for C-H functionalization or the synthesis of smaller rings, their ability to catalyze 1,3-dipolar cycloadditions and other transformations with diazo compounds presents a viable, though less direct, pathway for assembling the azepane scaffold. nih.govresearchgate.net
Organolithium reagents (RLi) are highly reactive compounds widely used in organic synthesis due to their strong nucleophilicity and basicity. youtube.comslideshare.net Their structure is often characterized by a highly oligomeric nature. libretexts.org While direct, one-step cyclizations using organolithium reagents to form azepanes are not common, their utility is critical in multi-step sequences.
The primary role of organolithium compounds in azepane construction includes:
Precursor Synthesis: They are used to create complex acyclic precursors by acting as powerful nucleophiles in C-C bond-forming reactions. The resulting molecule can then be cyclized using other methods.
Intramolecular Deprotonation: A strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA), which is generated from an organolithium (n-BuLi), can deprotonate a carbon or nitrogen atom in a long-chain precursor, initiating an intramolecular cyclization to form the seven-membered ring. This is exemplified in the synthesis of the Rh₂(esp)₂ catalyst ligand, where LDA is used to generate a nitrile anion for alkylation. nih.gov
The synthesis of organolithium reagents is typically achieved by reacting an alkyl or aryl halide with lithium metal, often in an ether solvent. youtube.comyoutube.com
Diazocarbonyl compounds are versatile reagents in heterocyclic synthesis, often serving as precursors to metal carbenes upon reaction with catalysts like those based on rhodium(II) or copper. researchgate.netmdpi.com The resulting carbene can undergo several transformations to form cyclic structures.
For azepane synthesis, an intramolecular reaction is typically envisioned. A diazocarbonyl group attached to a suitable precursor chain could undergo:
Catalytic Decomposition: A transition metal catalyst (e.g., Rh₂(OAc)₄) reacts with the diazo compound to eliminate N₂ and form a metal-carbene intermediate.
Intramolecular C-H Insertion: The highly reactive carbene can insert into a C-H bond at a position that is sterically and electronically favorable, leading to the formation of the seven-membered ring.
Ylide Formation and Rearrangement: The carbene can react with a heteroatom within the molecule (like the nitrogen atom) to form an ylide, which can then undergo a subsequent rearrangement (e.g., a nih.govslideshare.net-sigmatropic rearrangement) to furnish the azepane ring.
These strategies, particularly metal-catalyzed C-H insertion, are powerful methods for overcoming the entropic barriers associated with forming medium-sized rings.
Functionalization and Derivatization of Pre-formed Azepane Skeletons
Once the core azepane ring is constructed, subsequent functionalization and derivatization are often necessary to achieve the final target molecule. This approach complements de novo strategies by allowing for the modification of a common azepane intermediate. researchgate.net
For instance, in the photochemical synthesis of azepin-4-ones from pyrrolidinones, the resulting vinylogous amide moiety is an excellent functional group for further chemical manipulation, providing a handle for introducing additional diversity. nih.gov Similarly, azepane analogues of existing drugs are often prepared by taking a known azepane scaffold and applying synthetic transformations to install the desired side chains and functional groups. researchgate.netmanchester.ac.uk General strategies for heterocycle functionalization, such as N-alkylation, N-acylation, reduction of carbonyls, and cross-coupling reactions on halogenated derivatives, are all applicable to pre-formed azepane skeletons.
Esterification Techniques
Esterification is a fundamental transformation for the synthesis of ethyl azepane-3-carboxylate from its corresponding carboxylic acid precursor, azepane-3-carboxylic acid. The Fischer esterification is a classic and direct method for this conversion. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, ethanol, to yield the corresponding ester and water. masterorganicchemistry.comlibretexts.org
The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product. masterorganicchemistry.comyoutube.com
While direct synthesis of ethyl azepane-3-carboxylate hydrochloride via this method is plausible, many synthetic routes build the ester functionality into precursors before cyclization. However, for modifying analogues, various modern esterification protocols exist. For instance, dehydrative coupling of carboxylic acids with alcohols can be mediated by reagents like sulfuryl fluoride (B91410) (SO₂F₂) at room temperature, offering compatibility with a wide range of functional groups. organic-chemistry.org Another approach involves the use of peptide coupling reagents such as TBTU, TATU, or COMU with an organic base to facilitate ester formation from a carboxylic acid and an alcohol. organic-chemistry.org
Table 1: Overview of Selected Esterification Conditions
| Catalyst/Reagent | Alcohol | Conditions | Notes |
| H₂SO₄ or TsOH | Ethanol | Heat, excess ethanol | Classic Fischer esterification; reversible. masterorganicchemistry.comchemguide.co.uk |
| SO₂F₂ | Primary Alcohols | Room temperature | High efficiency and broad substrate scope. organic-chemistry.org |
| TBTU, TATU, or COMU | Aliphatic Alcohols, Phenols | Room temperature, organic base | Works for primary and secondary alcohols; selective monoesterification possible. organic-chemistry.org |
| Dialkyl dicarbonates | Primary Alcohols | MgCl₂, alcohol as solvent | Involves formation of a carboxylic anhydride intermediate. organic-chemistry.org |
Amidation Reactions
Amidation reactions represent a key strategy for derivatizing ethyl azepane-3-carboxylate, converting the ester group into a wide range of amides, or for coupling the precursor azepane-3-carboxylic acid with amines. Amide formation is one of the most frequently used reactions in medicinal chemistry. mdpi.com
Direct amidation can be achieved by coupling carboxylic acids with amines using activating reagents. researchgate.net Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly employed. researchgate.net A highly efficient method for the direct coupling of alkali metal carboxylate salts with amines or their hydrochloride salts utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of Hünig's base (N,N-diisopropylethylamine). organic-chemistry.orgnih.gov This protocol is advantageous for substrates where the corresponding carboxylic acid or acyl chloride is unstable. nih.gov The process generally involves pre-activating the carboxylate with the coupling reagent before the amine is introduced to suppress side reactions. organic-chemistry.org
Alternatively, esters can be directly converted to amides. While this typically requires harsh conditions, catalytic methods have been developed. For instance, solvent-free conditions at elevated temperatures (e.g., 80 °C) can facilitate the amidation of ethyl esters with primary and secondary amines. mdpi.com Another approach involves nucleophilic acyl substitution, where the ester is reacted with an amine. masterorganicchemistry.com This transformation is fundamental in creating diverse libraries of compounds from a common ester intermediate.
Table 2: Selected Reagents for Amidation
| Substrate | Reagent/Catalyst | Conditions | Key Features |
| Carboxylic Acid | EDAC, Amine | Standard coupling conditions | Widely used carbodiimide (B86325) coupling agent. researchgate.net |
| Carboxylate Salt | HBTU, Hünig's base, Amine (or Amine HCl) | 1-2 hours | Efficient for unstable carboxylic acids. organic-chemistry.orgnih.gov |
| Ethyl Ester | Amine | 80 °C, solvent-free | Direct conversion of ester to amide. mdpi.com |
| Acyl Chloride | Azide (B81097) ion (N₃⁻) | Nucleophilic acyl substitution | Forms an acyl azide, a precursor for the Curtius rearrangement. masterorganicchemistry.com |
Nucleophilic Substitution Modalities
Nucleophilic substitution reactions are pivotal for introducing functional groups onto the azepane ring or its precursors. These reactions can be used to construct the heterocyclic core or to elaborate on an existing azepane structure. acs.org
One powerful strategy involves the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles under mild conditions. acs.org This method allows for the synthesis of functionalized azepanes with high yields and, in the case of alkenylation, excellent stereoselectivity. acs.org The resulting 2-substituted eneformamides can serve as versatile intermediates for further functionalization. acs.org For instance, treatment of a halo enamide with N-iodosuccinimide (NIS) can install an iodine atom, creating a handle for subsequent coupling reactions. acs.org
Another approach involves the ring expansion of smaller rings through nucleophilic attack. For example, the synthesis of 4-substituted α-trifluoromethyl azepanes has been achieved via the ring expansion of trifluoromethyl-substituted pyrrolidines. researchgate.net This process proceeds through a bicyclic azetidinium intermediate that undergoes regioselective ring-opening upon attack by a variety of nucleophiles. researchgate.net The azide ion (N₃⁻) is an effective nucleophile in Sₙ2 reactions, often used to introduce a nitrogen-containing group that can later be reduced to a primary amine. masterorganicchemistry.com This is a common strategy in the synthesis of complex nitrogen heterocycles. masterorganicchemistry.com
Furthermore, intramolecular substitution reactions are key for cyclization. The Ullmann-type annulation provides a method for synthesizing benzo[b]azepine derivatives. researchgate.net In this reaction, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen on the aryl group undergo an intramolecular C-N bond formation promoted by a copper(I) catalyst, leading to a ring expansion and the formation of the fused azepine system. researchgate.net
Table 3: Examples of Nucleophilic Substitution in Azepane Synthesis
| Reaction Type | Substrate Example | Nucleophile/Reagent | Product Type |
| Pd-catalyzed Cross-Coupling | α-halo eneformamide | Alkenes, Alkynes, Arylboronic acids | Functionalized azepenes. acs.org |
| Ring Expansion | Trifluoromethyl pyrrolidine | Various nucleophiles | 4-Substituted α-trifluoromethyl azepanes. researchgate.net |
| Intramolecular Ullmann Annulation | 5-(ortho-halophenyl)pyrrolidine-2-carboxylate | Cu₂O / thiophene-2-carboxylic acid | 1H-Benzo[b]azepine-2-carboxylates. researchgate.net |
| Sₙ2 Reaction | Alkyl halide or sulfonate | Sodium azide (NaN₃) | Alkyl azide (amine precursor). masterorganicchemistry.com |
Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis and is particularly powerful for the construction and functionalization of the azepane ring. rsc.orgresearchgate.net This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
Intramolecular reductive amination is a highly effective strategy for forming the azepane ring itself. researchgate.net This involves a precursor molecule containing both a carbonyl group and an amine, which upon cyclization and reduction, yields the azepane core. An iridium-catalyzed intramolecular asymmetric reductive amination has been developed to synthesize enantioenriched dibenz[c,e]azepines, demonstrating the power of this method to create complex, chiral structures. nih.govrsc.org
Intermolecular reductive amination is used to introduce substituents onto the nitrogen atom of a pre-formed azepane ring. For instance, deprotected secondary cyclopropylamines can react with various aldehydes and ketones under reductive amination conditions. rsc.org This reaction can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products such as functionalized azepanes. rsc.orgrsc.org Common reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. rsc.orgmasterorganicchemistry.com
The development of biocatalysis has also provided new tools for this transformation, with imine reductases (IREDs) and reductive aminases (RedAms) being used for the asymmetric synthesis of chiral amines, including cyclic structures. researchgate.net
Table 4: Reductive Amination Approaches for Azepane Synthesis
| Approach | Substrate | Reagents | Key Outcome |
| Intramolecular Asymmetric Reductive Amination | Bridged biaryl keto-amine | [Ir(COD)Cl]₂ / (S)-SegPhos, H₂ | Enantioenriched dibenz[c,e]azepines. nih.govrsc.org |
| Intermolecular Reductive Amination with Ring Expansion | Halogenated secondary cyclopropylamine, Aldehyde/Ketone | NaBH(OAc)₃ | Functionalized azepanes. rsc.orgrsc.org |
| General Intermolecular Reductive Amination | Ketone/Aldehyde, Amine | NaBH(OAc)₃ or NaBH₃CN | Formation of substituted amines. masterorganicchemistry.com |
| Biocatalytic Reductive Amination | Carbonyl compound, Amine | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Asymmetric synthesis of chiral amines. researchgate.net |
Oxidation and Reduction Transformations
Oxidation and reduction reactions are fundamental to the synthesis of azepane frameworks, particularly in methods that involve the modification of aromatic or unsaturated heterocyclic precursors. researchgate.netresearchgate.net
The catalytic hydrogenation of pyridine (B92270) derivatives is a widely used and economical route to access the corresponding saturated piperidines, and by extension, similar strategies can be applied to create azepane rings from seven-membered unsaturated precursors like azepines. researchgate.netliv.ac.uk The complete reduction of the pyridine ring to a piperidine (B6355638) often requires heterogeneous catalysts such as Rhodium-on-carbon (Rh/C), Palladium-on-carbon (Pd/C), or Platinum(IV) oxide (PtO₂) under hydrogen pressure. researchgate.netliv.ac.uk A significant challenge is achieving selective partial hydrogenation. However, methods have been developed for the transfer hydrogenation of pyridinium (B92312) salts using a rhodium complex, which can selectively yield either piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk The hydrogenation of pyridine cores can be achieved chemoselectively even in the presence of other reducible groups like a phenyl substituent. nih.gov
Conversely, oxidation reactions can be used to introduce functionality or to create unsaturated analogues like azepinones (azatropone). researchgate.net For example, the oxidation of dialkyl-3H-azepines with selenium dioxide (SeO₂) can lead to a variety of products, including ring-cleavage products and the corresponding 2H-azepin-2-one (an azatropone). researchgate.net The outcome of such oxidations is highly dependent on the substitution pattern of the starting azepine. researchgate.net The oxidation of N-Boc-enamines can also occur as a side reaction during other transformations, such as the Kharasch–Sosnovsky reaction, leading to more complex cyclopropanated products. rsc.org
Table 5: Selected Oxidation and Reduction Reactions in Azepane/Analogue Synthesis
| Reaction Type | Substrate | Catalyst/Reagent | Product |
| Catalytic Hydrogenation | Pyridine derivative | Pd/C, H₂ | Piperidine derivative. researchgate.netnih.gov |
| Transfer Hydrogenation | Quaternary pyridinium salt | [Cp*RhCl₂]₂, HCOOH-Et₃N | Piperidine or Tetrahydropyridine. liv.ac.uk |
| Selective Hydrogenation | Oxazolidinone-substituted pyridine | Heterogeneous catalyst | δ-Lactam (piperidone). nih.gov |
| Oxidation | 2,5-Di-tert-butyl-3H-azepine | Selenium dioxide (SeO₂) | 4,7-Di-tert-butyl-2H-azepin-2-one. researchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethyl Azepane 3 Carboxylate Hydrochloride
Reactivity Profiles in Organic Transformations
The reactivity of ethyl azepane-3-carboxylate hydrochloride is primarily centered around the nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl group. The hydrochloride salt is typically neutralized in situ or prior to reaction to liberate the free amine for subsequent transformations.
N-Functionalization: The nitrogen atom of the azepane ring readily undergoes a variety of functionalization reactions, including acylation and alkylation.
N-Acylation: The secondary amine can be acylated using various acylating agents such as acid chlorides and anhydrides in the presence of a base to afford the corresponding N-acyl derivatives. These reactions are typically high-yielding.
N-Alkylation: Alkylation of the azepane nitrogen can be achieved using alkyl halides. The choice of base and solvent is crucial to control the extent of alkylation and prevent quaternization. For instance, benzylation of the nitrogen has been reported using benzyl (B1604629) bromide in the presence of a suitable base. organic-chemistry.org
Reduction: The ester functionality of ethyl azepane-3-carboxylate can be selectively reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also reduce amides, which might be present if the nitrogen has been acylated. Careful control of reaction conditions is necessary to achieve selective ester reduction.
Stereochemical Aspects in Azepane Chemistry
The stereochemistry of the azepane ring is a critical aspect of its chemistry, particularly when substituents are introduced. The seven-membered ring can adopt several low-energy conformations, often described as chair and boat forms. The introduction of substituents at position 3, as in ethyl azepane-3-carboxylate, and subsequent reactions can lead to the formation of diastereomers.
The stereochemical outcome of reactions on the azepane ring is influenced by the existing stereocenter at C3 and the conformation of the ring. For instance, the alkylation of N-protected ethyl azepane-3-carboxylate can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. This selectivity is often directed by the steric bulk of the N-protecting group and the incoming electrophile, which preferentially attacks from the less hindered face of the azepane ring conformer.
Furthermore, the synthesis of conformationally restricted azepanes is an area of significant interest, as controlling the three-dimensional structure is crucial for biological activity. Monofluorination of the azepane ring has been shown to bias the ring to a single major conformation. rsc.org The stereoselective synthesis of substituted azepanes, including those derived from ethyl azepane-3-carboxylate, is essential for the development of new therapeutic agents. rsc.org
Reaction Mechanisms and Kinetic Investigations
The mechanisms of reactions involving this compound are generally well-understood within the framework of fundamental organic reactions.
N-Acylation and N-Alkylation: These reactions proceed via standard nucleophilic substitution mechanisms. The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the acylating or alkylating agent.
Ester Reduction: The reduction of the ester with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol.
Ring Expansion and Rearrangement: The formation of the azepane ring itself can be a subject of mechanistic studies. For example, the ring expansion of piperidines to azepanes can proceed through various mechanisms depending on the specific reagents and conditions employed. rsc.orgchemrxiv.org Mechanistic studies, often supported by computational chemistry, help in understanding the regioselectivity and stereoselectivity of these transformations. For instance, the dearomative ring expansion of nitroarenes to form azepanes involves a photochemical process converting the nitro group into a singlet nitrene. researchgate.netnih.gov
While specific kinetic data for reactions of this compound are not extensively reported in readily available literature, kinetic resolution techniques have been applied to resolve racemic primary amines using enzymatic catalysis, highlighting the potential for stereoselective transformations in related systems. elsevierpure.com
Ring Transformation and Rearrangement Pathways
The azepane ring system can be synthesized and modified through various ring transformation and rearrangement reactions. These strategies are crucial for accessing a diverse range of substituted azepanes and related heterocyclic structures.
Ring Expansion Reactions: A common strategy for the synthesis of the azepane skeleton is the one-carbon ring expansion of a six-membered piperidine (B6355638) ring. This can be achieved through various methods, including the Beckmann rearrangement of a cyclohexanone (B45756) oxime precursor or palladium-catalyzed rearrangements of allylic amines. rsc.orgchemrxiv.org For example, diastereomerically pure azepane derivatives have been prepared with excellent yield and stereoselectivity through piperidine ring expansion. rsc.org The synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives also proceeds via a ring-expansion mechanism. rsc.org
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the construction of seven-membered rings. A suitable diene precursor can be cyclized using a ruthenium-based catalyst, such as Grubbs' catalyst, to form an unsaturated azepane ring. This approach has been utilized in the synthesis of azepane analogues of the natural product balanol. nih.gov
Dearomative Ring Expansion: A novel photochemical strategy involves the dearomative ring expansion of nitroarenes to prepare complex azepanes. This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. researchgate.netnih.gov
Data on Selected Ring Transformation Reactions
| Precursor Type | Reaction Type | Reagents/Catalyst | Product Type | Yield | Reference |
| 2-Vinylpiperidines | Palladium-catalyzed rearrangement | Palladium catalyst | Azepanes | Good | chemrxiv.org |
| Substituted Piperidines | Ring Expansion | Not specified | Diastereomerically pure azepanes | Excellent | rsc.org |
| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light | Complex azepanes | Not specified | researchgate.netnih.gov |
| Dienes | Ring-Closing Metathesis | Grubbs' Catalyst | Unsaturated azepanes | Not specified | nih.gov |
Applications in Advanced Organic Synthesis Research
Ethyl Azepane-3-carboxylate Hydrochloride as a Chiral Building Block
The inherent chirality of ethyl azepane-3-carboxylate, when resolved into its enantiopure forms, establishes it as a significant chiral building block in synthetic organic chemistry. Chiral building blocks are essential for the stereocontrolled synthesis of complex target molecules, particularly in the development of pharmaceutical agents where specific stereoisomers often exhibit desired therapeutic effects.
The utility of chiral azepane-2-carboxylate derivatives has been demonstrated in drug discovery projects, where a robust and scalable asymmetric synthesis is a critical requirement. nih.gov For instance, the development of a synthetic route to (2S,5S)-5-substituted-azepane-2-carboxylate derivatives highlights the importance of such chiral scaffolds. nih.gov The key to this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively establishes the C2 and C5 substituents. nih.gov This underscores the value of having access to enantiomerically pure azepane carboxylates for the synthesis of molecules with well-defined three-dimensional structures.
The hydrochloride salt form of ethyl azepane-3-carboxylate offers practical advantages in a laboratory setting. It is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to its freebase counterpart, which may be an oil or less stable. The salt can be readily converted to the free amine for subsequent reactions, providing a convenient and reliable source of the chiral azepane scaffold.
Key Attributes of this compound as a Chiral Building Block:
| Feature | Description | Significance in Synthesis |
| Chirality | Possesses a stereocenter, allowing for the synthesis of enantiomerically pure target molecules. | Crucial for developing stereospecific pharmaceuticals and other bioactive compounds. |
| Azepane Core | Provides a flexible seven-membered nitrogen-containing ring. | Offers a unique and desirable scaffold in medicinal chemistry compared to more common five- and six-membered rings. |
| Ester Functionality | The ethyl carboxylate group serves as a handle for further chemical transformations. | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, enabling diverse synthetic modifications. |
| Hydrochloride Salt | Enhances stability and ease of handling. | Improves shelf-life and allows for more accurate and convenient use in synthetic procedures. |
Synthesis of Complex Polycyclic Scaffolds
Modular Synthesis of N-Heterocyclic Architectures
The modular synthesis of N-heterocyclic architectures involves the stepwise assembly of molecular building blocks to create a diverse range of compounds. Although this compound possesses the requisite functional groups to act as a versatile building block in such strategies, specific research explicitly outlining its use in a broad, modular synthetic approach to a library of N-heterocycles is not prominently featured in the available literature.
Enantioselective Synthesis Strategies
Enantioselective synthesis is a cornerstone of modern organic chemistry, and while chiral azepane scaffolds are important targets of such strategies, the direct application of this compound as a substrate in subsequent enantioselective reactions is not extensively detailed in the reviewed scientific literature. Research in this area has often focused on the enantioselective synthesis of the azepane ring itself, for example, through methods like olefin cross-metathesis followed by palladium-catalyzed dihydrogenation to create annulated azepane scaffolds. researchgate.net
Role in Medicinal Chemistry Research and Molecular Design
Azepane-3-carboxylate as a Core Scaffold for Bioactive Compound Libraries
The azepane-3-carboxylate framework is a versatile starting point for the creation of diverse compound libraries aimed at discovering new therapeutic agents. colab.wsnih.gov Its structure allows for modification at multiple points, including the ring nitrogen, the carboxylate group, and various positions on the seven-membered ring, facilitating the generation of a wide array of analogues. researchgate.netlifechemicals.com Medicinal chemists utilize this scaffold to develop compounds for a broad spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govbohrium.com
The significance of the azepane motif is underscored by its presence in both natural products, such as the protein kinase inhibitor (-)-balanol, and numerous approved drugs. lifechemicals.com The development of new synthetic methodologies to create functionalized azepanes remains a key focus for organic chemists, as these scaffolds are crucial for generating novel chemical entities with potential pharmacological activity. researchgate.net The ability to build libraries based on the azepane core allows researchers to systematically investigate how structural modifications influence biological activity, leading to the identification of potent and selective lead compounds. colab.wsnih.gov
Ligand Design Principles Utilizing Azepane Frameworks
The design of ligands incorporating an azepane framework is heavily influenced by the ring's unique conformational properties. Substituted azepanes possess flexible ring structures, and this conformational diversity is often a critical determinant of their biological activity. lifechemicals.com A key principle in designing azepane-based ligands is the strategic introduction of substituents to bias the ring's conformation, locking it into a specific geometry that is optimal for binding to a biological target. lifechemicals.comnih.gov
Structure-based drug design often leverages the azepane scaffold to orient functional groups in three-dimensional space precisely. For instance, in the optimization of protein kinase B (PKB) inhibitors, the azepane ring was integral to the lead structure, and modifications were made to improve properties like plasma stability while maintaining high potency. nih.gov X-ray crystallography of these inhibitors bound to the related protein kinase A (PKA) revealed specific binding interactions and conformational changes, providing insights to rationalize the observed SAR and guide further design. nih.gov This approach, combining synthesis with structural biology, allows for the rational optimization of ligands by understanding how the azepane framework and its substituents interact with the target protein's binding site.
Research into Target Engagement and Mechanistic Exploration
Ethyl azepane-3-carboxylate hydrochloride and related azepane derivatives are employed in research to engage a variety of biological targets and explore the mechanisms of action of potential new drugs.
The azepane scaffold is a component in the design of inhibitors for several key enzymes implicated in human disease.
Glucosylceramide Synthase (GCS) / Glucocerebrosidase (GCase): Inhibition of GCS is a therapeutic strategy for Gaucher's disease and is being explored for Parkinson's disease. acs.org Research in this area focuses on discovering novel pharmacophores that can effectively inhibit the enzyme. acs.org While various heterocyclic scaffolds are used, such as the trihydroxypiperidines which have shown potent GCase inhibition, the principles of identifying unique pharmacophores and optimizing their absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles are broadly applicable to the design of azepane-based inhibitors as well. acs.orgresearchgate.net
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical enzyme for the cell wall synthesis of Mycobacterium tuberculosis and a prime target for new anti-tuberculosis drugs. nih.govnih.gov The discovery of DprE1 inhibitors has led to the development of various chemical scaffolds that can covalently or non-covalently bind to the enzyme, disrupting its function and killing the bacterium. nih.govnih.govsci-hub.st The exploration of diverse heterocyclic structures, including azepane derivatives, is an active area of research to combat drug-resistant tuberculosis strains. sci-hub.st
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 over COX-1 is a major goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects. mdpi.comnih.gov Research focuses on designing scaffolds that specifically interact with the active site of the COX-2 isozyme. nih.gov The design strategy often involves incorporating specific pharmacophores, like a phenyl sulfonamide moiety, into a core heterocyclic structure to target a polar side pocket present in COX-2 but not COX-1. nih.gov This principle can be applied to azepane-based scaffolds to create novel and selective COX-2 inhibitors. mdpi.comrsc.org
Table 1: Examples of Enzyme Targets for Azepane-Related Scaffolds
| Enzyme Target | Therapeutic Area | Rationale for Inhibition | Representative Research Finding | Citation(s) |
|---|---|---|---|---|
| GCS/GCase | Gaucher Disease, Parkinson's Disease | Substrate reduction therapy | Discovery of novel, brain-penetrant GCS inhibitors. | acs.org |
| DprE1 | Tuberculosis | Inhibition of essential mycobacterial cell wall synthesis. | DprE1 is a validated target for covalent and non-covalent inhibitors. | nih.govnih.gov |
| COX-2 | Inflammation, Pain | Selective inhibition avoids GI side effects associated with non-selective NSAIDs. | Design of scaffolds with moieties targeting the COX-2 selective binding pocket. | mdpi.comnih.gov |
Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation is linked to numerous diseases, including cancer, autoimmune disorders, and chronic inflammation. google.comnih.gov Consequently, modulating TLR signaling pathways is a promising therapeutic strategy. nih.gov Research has led to the development of substituted benzoazepines designed as modulators of TLR7 and/or TLR8. These compounds have potential applications in treating a range of conditions by either enhancing or dampening the immune response as needed. google.com
The unique structural features of the azepane framework make it a candidate for inclusion in advanced research tools and therapeutic modalities.
Antibody-Drug Conjugate (ADC) Linkers: ADCs deliver highly potent cytotoxic agents directly to cancer cells via a monoclonal antibody, connected by a chemical linker. nih.gov The linker's design is critical, as it must be stable in circulation but allow for the release of the payload inside the target cell. nih.gov The conformational flexibility and potential for substitution on the azepane ring could be leveraged to develop novel linkers with fine-tuned stability, solubility, and cleavage properties. lifechemicals.comnih.gov
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.govyoutube.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a linker. cas.org The length, rigidity, and attachment points of the linker are crucial for the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). chemrxiv.org The defined three-dimensional structure and tunable nature of the azepane scaffold make it an attractive component for linker design, aiming to optimize the geometry and efficacy of the PROTAC. lifechemicals.comchemrxiv.org
Azepane derivatives have been a subject of significant interest in neuropharmacology due to their ability to cross the blood-brain barrier and interact with central nervous system targets. acs.orgnih.gov
Research has identified chiral bicyclic azepanes as potent inhibitors of monoamine transporters, showing selectivity for the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), along with activity at the sigma-1 receptor (σ-1R). acs.orgnih.gov These molecules exhibit favorable pharmacokinetic properties and brain penetration, suggesting their potential for developing treatments for neuropsychiatric disorders. acs.orgnih.gov Furthermore, tricyclic azepine derivatives have been developed as selective 5-HT6 receptor antagonists with high affinity and excellent brain-to-blood ratios, indicating their suitability for targeting CNS disorders. nih.gov The azepine scaffold has also been investigated for developing inhibitors of gamma-secretase, an enzyme involved in the pathology of Alzheimer's disease. nih.govtandfonline.com
Table 2: Neuropharmacological Targets of Azepane Derivatives
| Target | Potential Indication | Research Highlight | Citation(s) |
|---|---|---|---|
| Monoamine Transporters (NET, DAT) | Neuropsychiatric Disorders | Identification of a brain-penetrant N-benzylated bicyclic azepane with potent inhibitory activity. | acs.orgnih.gov |
| 5-HT6 Receptor | Cognitive Disorders, Depression | Development of tricyclic azepine antagonists with high brain penetration. | nih.gov |
Structure-Activity Relationship (SAR) Studies in Azepane Derivatives
A notable example is the extensive SAR study conducted on a series of 5-, 6-, and 7-methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors. nih.gov Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis treatment. These studies revealed that the position and stereochemistry of a single methyl group on the azepane ring could dramatically alter both the inhibitory potency and the pharmacokinetic profile of the compounds. nih.gov
For instance, the introduction of a methyl group at different positions on the azepanone core led to a wide range of potencies. nih.gov The 4S-7-cis-methylazepanone analogue demonstrated significantly improved potency and oral bioavailability compared to the parent compound. nih.gov These findings underscore the sensitivity of the biological activity to the substitution pattern on the azepane ring. Hypotheses for these observed differences were developed using X-ray crystallography and conformational analysis, highlighting the importance of the three-dimensional structure of the azepane scaffold in receptor binding. nih.govresearchgate.net
The following table summarizes key findings from SAR studies on related azepan-3-one derivatives, which can serve as a guide for the potential exploration of this compound derivatives.
| Compound/Derivative | Modification | Impact on Activity/Properties | Reference |
| Azepan-3-one Analogue | Parent Compound | Baseline cathepsin K inhibitory potency and pharmacokinetic profile. | nih.gov |
| 5-, 6-, and 7-methyl-substituted azepan-3-ones | Introduction of a methyl group at various positions and stereochemistries. | Widely varied cathepsin K inhibitory potency and pharmacokinetic properties. | nih.gov |
| 4S-7-cis-methylazepanone analogue | Specific methyl substitution. | Showed a significant increase in potency and oral bioavailability. | nih.gov |
These examples clearly demonstrate that even minor structural modifications to the azepane core can have a profound impact on the pharmacological properties of the molecule. nih.gov Therefore, this compound represents a promising starting point for SAR studies, where modifications of the ester group or additions to the azepane ring could be explored to develop new bioactive agents.
Bioisosteric Replacements with Azepane Moieties
Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. nih.govresearchgate.net This approach can lead to improved potency, selectivity, metabolic stability, and reduced toxicity. researchgate.netnih.gov The azepane ring, due to its size and conformational flexibility, can be considered a bioisosteric replacement for other cyclic systems in drug molecules.
The replacement of other saturated heterocyclic rings, such as piperidine (B6355638) or cyclohexane (B81311), with an azepane moiety can alter the compound's three-dimensional shape and vector projections of its functional groups. This can lead to different interactions with the target protein, potentially improving the binding affinity or selectivity. The larger ring size of azepane compared to piperidine allows for different spatial arrangements of substituents, which can be exploited to access new binding pockets or to optimize existing interactions.
Conversely, the azepane scaffold itself can be modified through bioisosteric replacement. For example, replacing a carbon atom in the azepane ring with a heteroatom (e.g., oxygen to form an oxazepane) can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile.
The concept of bioisosterism is highly context-dependent, and the success of a particular replacement is not always predictable. researchgate.net However, the strategic use of the azepane moiety as a bioisostere or the application of bioisosteric replacements to the azepane ring itself are valuable tools in the medicinal chemist's arsenal (B13267) for the discovery and optimization of new drugs. nih.govresearchgate.net
The following table provides examples of common bioisosteric replacements relevant to the modification of molecules containing an azepane ring.
| Original Group | Bioisosteric Replacement | Potential Impact | Reference |
| Phenyl Ring | Pyridyl, Thienyl | Altered electronics, polarity, and potential for new hydrogen bond interactions. | nih.gov |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improved metabolic stability, altered pKa, and different binding interactions. | nih.gov |
| Amide Bond | 1,2,3-Triazole, Oxadiazole | Increased metabolic stability and altered hydrogen bonding patterns. | researchgate.net |
| Methylene (B1212753) Group (-CH2-) | Oxygen (-O-), Amine (-NH-) | Increased polarity and potential for hydrogen bonding. | nih.gov |
Computational and Theoretical Investigations of Ethyl Azepane 3 Carboxylate Hydrochloride
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like ethyl azepane-3-carboxylate hydrochloride at an atomic level. These methods offer insights into the molecule's structure, stability, and potential behavior, which are often difficult or impossible to obtain through experimental means alone. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles and techniques can be understood by examining research on analogous azepane systems and related heterocyclic compounds.
Advanced Analytical Methodologies in Azepane Research
Spectroscopic Techniques for Elucidating Reaction Pathways
Spectroscopic methods are indispensable for the real-time analysis of chemical reactions and the structural confirmation of intermediates and final products. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed molecular-level information, allowing chemists to track the formation of desired products and byproducts.
In the synthesis of azepane derivatives, NMR spectroscopy is particularly powerful. Both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework of the molecule. youtube.com For Ethyl azepane-3-carboxylate hydrochloride, ¹H NMR would be used to confirm the presence of the ethyl group protons, typically seen as a characteristic triplet and quartet, and the various methylene (B1212753) protons of the azepane ring. youtube.com The proton on the nitrogen, being a hydrochloride salt, would likely appear as a broad signal. ¹³C NMR is used to count the number of distinct carbon environments, confirming the presence of the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the azepane ring. nih.gov
Infrared (IR) spectroscopy is used to identify specific functional groups within the molecule. youtube.com The progress of a reaction leading to this compound can be monitored by observing the appearance or disappearance of key vibrational bands. A strong absorption band around 1730 cm⁻¹ would indicate the formation of the ester's carbonyl group, while the presence of a broad band in the 2700-3000 cm⁻¹ region would be characteristic of the N-H stretch of the secondary amine salt.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Ethyl Ester (CH₃) | ~1.2 ppm (triplet) |
| Ethyl Ester (CH₂) | ~4.1 ppm (quartet) | |
| Azepane Ring (CH, CH₂) | 2.5 - 3.5 ppm (multiplets) | |
| Amine Salt (NH₂⁺) | Broad signal, variable ppm | |
| ¹³C NMR | Carbonyl (C=O) | ~170 ppm |
| Ethyl Ester (OCH₂) | ~60 ppm | |
| Azepane Ring (C) | 25 - 55 ppm | |
| Ethyl Ester (CH₃) | ~14 ppm | |
| IR Spectroscopy | N-H Stretch (Amine Salt) | 2700-3000 cm⁻¹ (broad) |
| C=O Stretch (Ester) | ~1730 cm⁻¹ (strong) |
Crystallographic Studies for Structural Elucidation of Novel Derivatives
While spectroscopy provides crucial connectivity data, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule. nih.gov This technique is particularly vital when synthesizing novel derivatives of Ethyl azepane-3-carboxylate, where unexpected rearrangements or stereochemical outcomes are possible. acs.org
Although a specific crystal structure for this compound is not detailed in widely available literature, the data obtained from such an analysis would be presented in a standardized format, as illustrated in the hypothetical table below. mdpi.comresearchgate.net
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Azepane Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (˚) | 98.54 |
| Volume (ų) | 1252.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.102 |
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatography is fundamental to the practical synthesis of this compound, enabling both the monitoring of reaction progress and the purification of the final product to the required level of quality. googleapis.com
Thin-Layer Chromatography (TLC) is a rapid and effective method used to track a reaction's progress. By spotting a small amount of the reaction mixture onto a TLC plate at various time points, chemists can visualize the consumption of starting materials and the formation of the product. The relative retention factor (Rf) values of the spots, determined by the solvent system used, indicate the polarity of the components. For instance, a typical TLC monitoring might use a solvent mixture like dichloromethane/ethanol (20:1) to separate the more polar product from less polar starting materials. googleapis.com
Once the reaction is complete, column chromatography is commonly employed for purification on a preparative scale. googleapis.com The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure compound. The selection of an appropriate eluent, often determined through preliminary TLC experiments, is crucial for achieving optimal separation. For azepane esters, a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) is a common choice. googleapis.com More advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for high-resolution separation and quantitative analysis to ensure the purity of the final compound.
Table 3: Example Chromatographic Conditions for Azepane Ester Purification
| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | 20:1 Dichloromethane/Ethanol | Reaction Monitoring |
| Flash Chromatography | Silica Gel | Gradient: 25-50% Ethyl Acetate in Cyclohexane | Preparative Purification |
| RP-HPLC | C18 | Gradient: Acetonitrile in Water with 0.1% TFA | Purity Analysis |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Azepane Synthesis
The construction of the seven-membered azepane ring has historically posed a challenge to synthetic chemists, often hindered by slow cyclization kinetics. nih.gov Future research is heavily invested in creating new catalytic systems that can overcome these hurdles, offering high efficiency, selectivity, and functional group tolerance.
Recent breakthroughs include the use of photochemical dearomative ring expansion of simple nitroarenes. This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes in just two steps. nih.gov Another promising area is the development of tandem reactions , such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepine-2-carboxylates. nih.gov
Ring expansion strategies are also a key focus. Researchers have successfully transformed 5-arylpyrrolidine-2-carboxylates into functionalized 1H-benzo[b]azepine-2-carboxylates using a Cu(I) promoter under microwave activation. researchgate.net Similarly, diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through piperidine (B6355638) ring expansion. rsc.org Other innovative catalytic approaches being explored include:
Formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbenes to afford azepane derivatives. nih.gov
Base-promoted tandem synthesis that constructs fused heterocyclic systems containing the azepane motif in a single operation. acs.org
Beckmann rearrangement of cyclohexanone (B45756) oximes, a classic reaction being revisited for its potential in creating functionalized azepanes like 5-azepane-2-one ethylene (B1197577) ketal. acs.orgresearchgate.net
These novel catalytic methods are paving the way for more efficient and versatile synthesis of complex azepane structures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production of azepane-containing pharmaceutical compounds. researchgate.netbohrium.com This technology offers significant advantages over traditional batch synthesis, including enhanced safety, precise reaction control, higher yields, and reduced chemical waste. researchgate.netmdpi.com
Automated flow systems are particularly important for multistep syntheses, enabling a seamless process from starting materials to the final product without manual intervention. researchgate.netbeilstein-journals.org Key benefits and research directions include:
Increased Efficiency and Safety: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, leading to reproducible and high-yield syntheses. researchgate.netamidetech.com This is especially beneficial for handling hazardous reactions or unstable intermediates. mdpi.com
High-Throughput Synthesis and Optimization: Automated platforms can perform numerous reactions in parallel, rapidly screening different conditions and building large libraries of azepane derivatives for drug discovery. researchgate.net This high-throughput capability is crucial for exploring structure-activity relationships.
Real-Time Analysis and Machine Learning: Integrating in-line analytical tools (like LC/MS) allows for real-time monitoring and optimization of reactions. researchgate.net The data generated can be fed into machine learning algorithms to predict optimal reaction conditions and further enhance synthesis efficiency. researchgate.netbohrium.com
Recent developments have demonstrated the successful automated flow synthesis of various pharmaceutical compounds, from small organic molecules to large biopharmaceuticals like proteins, highlighting the broad applicability of this technology. researchgate.netamidetech.com The application of these platforms to the synthesis of complex azepanes, such as those found in marine natural products, has already shown improvements in yield and reduction in reaction steps compared to batch methods. mdpi.com
Application of Artificial Intelligence in Azepane Molecule Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry, poised to significantly accelerate the design of novel azepane-based molecules. astrazeneca.commdpi.com By analyzing vast datasets and identifying complex patterns, AI can navigate the immense chemical space to propose new structures with desired therapeutic properties. astrazeneca.comnih.gov
Future research in this area focuses on several key applications:
Generative Molecular Design: AI models, particularly deep learning architectures like generative adversarial networks (GANs) and variational autoencoders (VAEs), can generate novel molecular structures. ijhespub.org Scaffold-based models can design new molecules while preserving the core azepane ring, ensuring the generated compounds are relevant to the desired chemical class. nih.gov
Property Prediction: Machine learning algorithms, such as graph neural networks, can be trained to predict the physicochemical and biological properties of molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential bioactivity against specific targets. astrazeneca.commdpi.com This allows for the in silico screening of vast virtual libraries of azepane derivatives, prioritizing the most promising candidates for synthesis.
Retrosynthesis and Reaction Prediction: AI tools are being developed to predict viable synthetic routes for novel molecules. nih.gov By analyzing known chemical reactions, these models can suggest starting materials and reaction steps, bridging the gap between a computationally designed molecule and its practical laboratory synthesis.
Autonomous Discovery Loops: The ultimate goal is to create a "closed-loop" system where AI designs molecules, predicts their properties, and suggests synthetic routes. nih.gov This information can then be fed to automated synthesis platforms, which produce the compounds for experimental validation. The results are then fed back into the AI model to refine its predictions in an iterative cycle, radically accelerating the drug discovery process. nih.gov
The integration of AI with physics-based simulations, such as quantum mechanics, further enhances the accuracy of property predictions, making the computational design of molecules like novel azepane derivatives a more feasible and efficient alternative to traditional methods. nih.govnih.gov
Exploration of Underexplored Chemical Space with Azepane Derivatives
While five- and six-membered rings like pyrrolidine (B122466) and piperidine are common in medicinal chemistry, the seven-membered azepane remains relatively underrepresented, signifying a large, unexplored area of three-dimensional chemical space. nih.gov Future research aims to systematically explore this space to discover novel azepane scaffolds with unique biological activities.
A key strategy involves the use of large generated chemical databases (GDBs) to enumerate all theoretically possible small molecules. acs.org By comparing these virtual molecules to existing compound libraries like PubChem, researchers can identify novel and synthetically accessible scaffolds. Recent studies using this approach have found that novelty is often concentrated in bicyclic systems containing a seven-membered ring, such as an azepane. acs.org This has led to the synthesis and discovery of unprecedented fused azepanes with potent neuropharmacological activity. nih.govacs.org
The development of new synthetic methodologies is crucial for accessing this underexplored space. For example, strategies for the dearomative functionalization of aromatic compounds can rapidly build complex 3D structures, including those containing azepane rings, from simple, flat starting materials. nih.gov These methods provide access to a diverse range of alkaloid-like polycyclic frameworks. nih.gov
The exploration of this chemical space is not just about finding new core scaffolds but also about understanding the structure-activity relationships (SAR) of these novel compounds. nih.gov Chemoinformatic tools are used to analyze the diversity and activity landscapes of newly synthesized azepane derivatives, helping to identify key structural features required for potent biological activity. nih.gov
| Research Focus | Key Methodologies | Outcome | References |
| Scaffold Enumeration | Generated Databases (e.g., GDB-4c) | Identification of novel, synthetically feasible mono- and bicyclic azepane scaffolds. | acs.org |
| Synthesis of Novel Scaffolds | Beckmann Rearrangement, Dearomative Functionalization | Synthesis of unprecedented cis- and trans-fused azepanes. | acs.orgnih.gov |
| Bioactivity Screening | Polypharmacology Prediction (e.g., PPB2) | Discovery of a potent N-benzylated bicyclic azepane inhibitor of monoamine transporters. | nih.govacs.org |
| SAR Analysis | Chemoinformatic tools (e.g., ECFP4 fingerprints) | Elucidation of structure-activity relationships and identification of activity cliff generators. | nih.gov |
New Methodologies for Accessing Diverse Azepane Substitution Patterns
The biological activity of azepane-containing molecules is highly dependent on their substitution patterns, as these influence the compound's conformation and interaction with biological targets. nih.gov Therefore, a major thrust of future research is the development of new synthetic methods that allow for the precise and versatile functionalization of the azepane ring.
The goal is to move beyond simple scaffolds and create libraries of azepane derivatives with a wide range of substituents at various positions. Key strategies include:
Ring Expansion Cascades: Methods that expand smaller rings, such as pyrrolidines, into azepanes can simultaneously introduce functionality. For instance, an intramolecular Ullmann-type annulation/rearrangement cascade has been developed to transform 5-arylpyrrolidine-2-carboxylates into highly functionalized 1H-benzo[b]azepines. researchgate.net
Dearomative Ring Expansion: The photochemical expansion of nitroarenes not only forms the azepane ring but also allows for the creation of polysubstituted derivatives based on the substituents present on the initial aromatic ring. nih.gov
Tandem Reactions: Copper-catalyzed tandem amination/cyclization reactions of allenynes with various amines enable the synthesis of azepines with diverse N-substituents and other functional groups, such as trifluoromethyl moieties. nih.gov
Late-Stage Functionalization: Developing methods to selectively functionalize a pre-formed azepane ring is a significant challenge and a key research goal. This would allow for the rapid diversification of lead compounds to optimize their biological properties. organic-chemistry.org
Diversity-Oriented Synthesis (DOS): DOS strategies aim to efficiently generate libraries of molecules with diverse skeletal and stereochemical properties. researchgate.net Applying DOS principles to azepane synthesis will provide access to a broader range of chemical structures for biological screening. researchgate.netnih.gov
These emerging methodologies are crucial for populating the underexplored chemical space of azepanes with functionally and structurally diverse molecules, thereby increasing the probability of discovering new and effective therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl Azepane-3-Carboxylate Hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis via ring-closing metathesis or reductive amination, monitoring intermediates using NMR (¹H/¹³C) and HPLC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to minimize side products . Purity validation requires comparison against reference standards (e.g., EP impurity guidelines) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, analyzing degradation products via LC-UV/MS. Compare results with baseline data from controlled environments (e.g., -20°C, inert gas). Use TGA/DSC to assess thermal decomposition thresholds .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Develop a validated HPLC-DAD or UPLC-MS/MS protocol with internal standardization (e.g., deuterated analogs). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates (80–120%) in spiked serum or tissue homogenates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in novel catalytic systems?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrophilic/nucleophilic sites. Simulate solvation effects using COSMO-RS. Validate predictions experimentally via kinetic studies under inert atmospheres .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodology : Conduct meta-analysis of IC₅₀ values, normalizing for assay variables (e.g., incubation time, serum concentration). Use ANOVA to identify confounding factors. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers optimize enantiomeric purity of this compound for chiral pharmacology studies?
- Methodology : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. Cross-validate with X-ray crystallography .
Q. What mechanistic insights explain pH-dependent solubility changes in this compound?
- Methodology : Profile solubility across pH 1–10 using shake-flask or potentiometric titration. Correlate with pKa values (determined via SiriusT3). Model precipitation kinetics using Noyes-Whitney equations .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots or Deming regression to reconcile variability in inter-lab reproducibility .
- Safety and Handling : Follow OSHA HCS guidelines for PPE (e.g., impermeable gloves, sealed goggles) during synthesis .
- Ethical Reporting : Align structural/mechanistic claims with IUPAC nomenclature and SI units to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
